molecular formula C11H12BrN2Na2O10P B15250486 disodium;2-[[(2R,3S,4S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]acetate

disodium;2-[[(2R,3S,4S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]acetate

Cat. No.: B15250486
M. Wt: 489.08 g/mol
InChI Key: PSVSIBPWOSHVFI-VSDKSZJYSA-L
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Description

Disodium;2-[[(2R,3S,4S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]acetate is a complex organic compound that features a brominated pyrimidine ring and a phosphorylated sugar moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;2-[[(2R,3S,4S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]acetate typically involves multiple steps:

    Bromination of Pyrimidine: The pyrimidine ring is brominated using bromine or a brominating agent under controlled conditions.

    Glycosylation: The brominated pyrimidine is then glycosylated with a suitable sugar derivative.

    Phosphorylation: The glycosylated product is phosphorylated using a phosphorylating agent.

    Formation of Disodium Salt: The final product is converted to its disodium salt form by neutralizing with sodium hydroxide.

Industrial Production Methods

Industrial production methods would involve scaling up the above synthetic routes, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups on the sugar moiety.

    Reduction: Reduction reactions may target the brominated pyrimidine ring.

    Substitution: The bromine atom on the pyrimidine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while substitution could result in various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it may serve as a probe or marker due to its unique structural features.

Medicine

Potential medicinal applications could include its use as an antiviral or anticancer agent, given the presence of the brominated pyrimidine ring, which is a common motif in many bioactive molecules.

Industry

In industry, it could be used in the synthesis of pharmaceuticals or as an intermediate in the production of other valuable chemicals.

Mechanism of Action

The mechanism of action of disodium;2-[[(2R,3S,4S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]acetate would depend on its specific application. For instance, if used as an antiviral agent, it might inhibit viral replication by interfering with nucleic acid synthesis. The molecular targets and pathways involved would include enzymes or receptors specific to the biological process being targeted.

Comparison with Similar Compounds

Similar Compounds

  • Disodium;2-[[(2R,3S,4S,5R)-5-(5-chloro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]acetate
  • Disodium;2-[[(2R,3S,4S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]acetate

Uniqueness

The uniqueness of disodium;2-[[(2R,3S,4S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]acetate lies in the presence of the bromine atom, which can impart different chemical and biological properties compared to its chloro or fluoro analogs. This can affect its reactivity, stability, and interaction with biological targets.

Properties

Molecular Formula

C11H12BrN2Na2O10P

Molecular Weight

489.08 g/mol

IUPAC Name

disodium;2-[[(2R,3S,4S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]acetate

InChI

InChI=1S/C11H14BrN2O10P.2Na/c12-4-1-14(11(20)13-9(4)19)10-8(18)7(17)5(24-10)2-23-25(21,22)3-6(15)16;;/h1,5,7-8,10,17-18H,2-3H2,(H,15,16)(H,21,22)(H,13,19,20);;/q;2*+1/p-2/t5-,7-,8+,10-;;/m1../s1

InChI Key

PSVSIBPWOSHVFI-VSDKSZJYSA-L

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)COP(=O)(CC(=O)[O-])[O-])O)O)Br.[Na+].[Na+]

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(CC(=O)[O-])[O-])O)O)Br.[Na+].[Na+]

Origin of Product

United States

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